molecular formula C23H24ClNO5 B589410 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride CAS No. 73594-44-2

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride

カタログ番号 B589410
CAS番号: 73594-44-2
分子量: 429.897
InChIキー: QRDDBOMVDDCUHX-VROPFNGYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is a pharmaceutical compound with the molecular formula C23H24ClNO5 and a molecular weight of 429.89 . It serves as a robust prodrug that is effectively transformed into norepinephrine . This compound is primarily designed to study manifestations linked to Parkinson’s disease, orthostatic hypotension, and neurogenic orthostatic hypotension . It showcases an augmented level of stability and bioavailability owing to its hydrochloride formulation .


Molecular Structure Analysis

The IUPAC name for this compound is (2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride . The InChI key is QRDDBOMVDDCUHX-VROPFNGYSA-N .


Physical And Chemical Properties Analysis

This compound appears as a white solid . It is soluble in methanol and water . It should be stored at -20°C .

科学的研究の応用

Therapeutic Applications in Neurodegenerative Diseases

Neurogenic Orthostatic Hypotension (NOH) Treatment

Droxidopa, a pro-drug of norepinephrine, has been approved for treating symptoms of orthostatic hypotension in patients with conditions like Parkinson's Disease (PD), Multiple System Atrophy (MSA), and familial amyloid polyneuropathy. Initial studies indicate significant improvements in symptoms and blood pressure regulation during the first weeks of treatment, with a need for further research on long-term effects and efficacy (Pérez-Lloret et al., 2019).

Clinical Efficacy and Tolerability

Droxidopa has shown efficacy in the short-term treatment of symptomatic NOH, with noted improvements in standing systolic blood pressure and symptoms affecting daily activities. However, more data are needed to confirm its longer-term benefits. The tolerability profile is generally favorable, but monitoring for supine hypertension is recommended (Keating, 2015).

Comparative Effectiveness in Neurodegenerative Conditions

The pharmacological benefits of droxidopa in reducing symptoms of NOH, particularly postural lightheadedness, have been documented. Nevertheless, the modest pressor effect of the drug and its potential for exacerbating supine hypertension highlight the importance of further studies to establish its long-term safety and effectiveness. Comparative analyses suggest similar outcomes across PD, MSA, and pure autonomic failure (PAF) (Cheshire, 2015).

将来の方向性

As a prodrug transformed into norepinephrine, this compound is primarily designed to study manifestations linked to Parkinson’s disease, orthostatic hypotension, and neurogenic orthostatic hypotension . Its future directions may continue to focus on these areas.

特性

IUPAC Name

(2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDDBOMVDDCUHX-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747592
Record name (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride

CAS RN

73594-44-2
Record name D-Tyrosine, β-hydroxy-3-(phenylmethoxy)-O-(phenylmethyl)-, hydrochloride, (βR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73594-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。